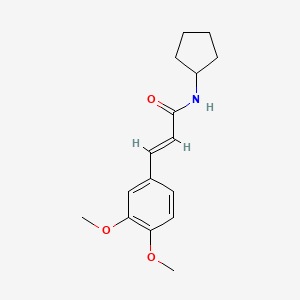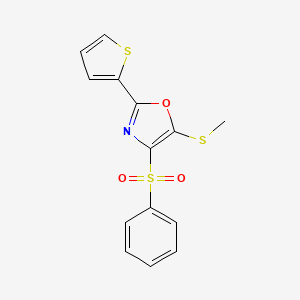
N-cyclopentyl-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-cyclopentyl-3-(3,4-dimethoxyphenyl)acrylamide and related compounds often involves techniques like the Friedel-Crafts alkylation, as seen in the preparation of similar acrylamides. For example, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight, showcasing a method that could potentially be adapted for synthesizing the compound (Shabir et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to N-cyclopentyl-3-(3,4-dimethoxyphenyl)acrylamide is often determined using single-crystal X-ray analysis, providing insights into their geometric configuration. For example, studies on related acrylamides reveal important structural details, such as planarity and bonding interactions, that are crucial for understanding the molecular architecture and its implications on reactivity and properties (Shabir et al., 2020).
Chemical Reactions and Properties
Acrylamides, including N-cyclopentyl-3-(3,4-dimethoxyphenyl)acrylamide, undergo various chemical reactions, reflecting their reactivity and functional utility. The radical homopolymerization of acrylamides, for instance, is a key reaction that highlights their potential in polymer science, where they can form hydrophobically modified polymers for applications such as oil recovery (Huang et al., 2019).
Propiedades
IUPAC Name |
(E)-N-cyclopentyl-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-9-7-12(11-15(14)20-2)8-10-16(18)17-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYJICCKSDTRS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cyclopentyl-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-isonicotinoyl-6-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5677325.png)
![4-methyl-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol](/img/structure/B5677326.png)
![4-methoxy-4-phenyl-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5677329.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]piperidine-3-carboxamide](/img/structure/B5677337.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5677344.png)
![9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677356.png)
![2-(3-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5677363.png)
![1-{3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]phenyl}-2-pyrrolidinone](/img/structure/B5677372.png)

![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5677386.png)
![[1-{[4-(hydroxymethyl)cyclohexyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5677406.png)
![3-[(carboxymethyl)thio]benzoic acid](/img/structure/B5677419.png)
![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-5-methyl-1-propyl-1H-pyrazole](/img/structure/B5677437.png)
